molecular formula C16H11N3O3S B2485789 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole CAS No. 24247-22-1

7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole

Numéro de catalogue: B2485789
Numéro CAS: 24247-22-1
Poids moléculaire: 325.34
Clé InChI: IHYWQSHBHFRFJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]benzothiazole core substituted at position 7 with a methoxy group and at position 2 with a 4-nitrophenyl moiety. The electron-withdrawing nitro group at the para position of the phenyl ring and the methoxy group at position 7 modulate electronic and steric properties, influencing binding affinity and biological activity .

Propriétés

IUPAC Name

6-methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-22-12-6-7-14-15(8-12)23-16-17-13(9-18(14)16)10-2-4-11(5-3-10)19(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYWQSHBHFRFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

7-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Cyclization: Acidic or basic catalysts, elevated temperatures

Major Products

    Reduction of Nitro Group: 7-Methoxy-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole

    Substitution of Methoxy Group: Various substituted derivatives depending on the nucleophile used

Mécanisme D'action

The biological activity of 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. Additionally, its imidazole and benzothiazole rings can interact with proteins and nucleic acids, further contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Activity Comparison of Key Analogs

Compound Position 7 Substituent Position 2 Substituent Key Activity (IC₅₀ or Efficacy) Reference
Target Compound Methoxy 4-Nitrophenyl Anticancer (Data pending)
3f Sulfonamide 4-Fluorophenyl Hep G2 IC₅₀ = 0.097 μM
3c Bromo 4-Fluorophenyl Melanoma IC₅₀ = 0.04–0.052 μM
2c Hydrazide 4-Nitrophenyl Antifungal (Highest activity)
20 None m-Hydroxyphenyl Immunosuppressive (DTH suppression)
Anticancer Activity
  • 3f and 3g (7-sulfonamide derivatives) show nanomolar potency against Hep G2 liver cancer cells (IC₅₀ = 0.097–0.114 μM), attributed to sulfonamide’s role in DNA fragmentation and radiosensitization .
  • 3c (7-bromo) exhibits dual activity against melanoma (IC₅₀ = 0.04–0.052 μM), suggesting halogen substitution improves membrane permeability .
Antimicrobial Activity
  • The target compound ’s 4-nitrophenyl group is shared with 2c , which demonstrates superior antifungal activity against Candida spp. compared to fluconazole .
  • Antibacterial derivatives like 13d and 13m (2,3-diaryl-substituted) highlight the importance of lipophilic substituents for disrupting bacterial membranes .
Immunosuppressive and Anti-inflammatory Activity
  • Earlier analogs (e.g., 4a , 5a ) showed mixed anti-inflammatory results, with weak activity in carrageenan-induced edema assays .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : The 4-nitro group in the target compound and 2c enhances electrophilicity, improving interactions with DNA or microbial enzymes .
  • Halogen vs. Methoxy : Bromine (in 3c ) and methoxy (target) at position 7 exhibit divergent activities—halogens favor anticancer activity, while methoxy may optimize solubility .
  • Sulfonamide Functionality : In 3f , the sulfonamide group at position 7 significantly boosts radiosensitization by promoting DNA damage .

Activité Biologique

7-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole (CAS No. 24247-22-1) is a heterocyclic compound known for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structure combines a methoxy group and a nitrophenyl moiety, contributing to its potential pharmacological properties. This article presents an overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C16H11N3O3S
  • Molecular Weight : 325.34 g/mol
  • Structure : The compound features a benzothiazole core with a methoxy group at the 7-position and a nitrophenyl group at the 2-position.

This compound primarily interacts with specific biological targets that are critical for cellular function. Notably, it has been shown to inhibit pantothenate synthetase , an enzyme essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb) . This inhibition disrupts metabolic pathways crucial for bacterial survival.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[2,1-b]benzothiazoles exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the compound's anticancer activity:

Cell Line IC50 (µg/mL) Reference
HCT116 (Colon Cancer)6.76
A549 (Lung Cancer)193.93
MCF-7 (Breast Cancer)Not specified

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower cytotoxicity against normal human skin melanocyte cells (HFB4), suggesting selective toxicity towards cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. These bacteria are significant due to their resistance to multiple drugs and are classified as priority pathogens by the WHO .

Case Studies

  • Study on Anticancer Properties : In a study evaluating various imidazo[2,1-b]benzothiazole derivatives, this compound was highlighted for its potent activity against HCT116 cells with an IC50 of 6.76 µg/mL. This study also assessed gene expression changes related to apoptosis, indicating that treatment with this compound upregulated pro-apoptotic genes such as Bax and p53, while downregulating anti-apoptotic genes like Bcl-2 .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of imidazo[2,1-b]benzothiazoles against resistant strains of bacteria. The compound demonstrated significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent in treating infections caused by resistant organisms .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics based on in silico predictions. However, detailed studies are necessary to elucidate its metabolism and excretion pathways fully.

Q & A

Q. What are the common synthetic routes for 7-methoxy-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole?

The synthesis typically involves cyclocondensation reactions between substituted benzothiazole amines and aryl ketones. For example, microwave-assisted synthesis under solvent-free conditions (130°C, 45 min) using ethanol as a solvent and aryl bromides as reactants has been effective . Traditional methods include refluxing precursors like 5-fluorobenzothiazole amine with 4-methoxyphenacyl bromide in ethanol, followed by purification via recrystallization or chromatography . Key steps involve optimizing catalysts (e.g., Eaton’s reagent for Friedel-Crafts acylation) and controlling substituent positioning to ensure regioselectivity .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Structural validation relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks .
  • IR spectroscopy to identify functional groups (e.g., nitro, methoxy) .
  • Elemental analysis (CHNS) to verify purity and stoichiometry .
  • X-ray crystallography for resolving crystal packing and intermolecular interactions (e.g., weak C–H···O hydrogen bonds) .

Q. What pharmacological activities are associated with this compound’s structural analogs?

Imidazo[2,1-b]benzothiazole derivatives exhibit broad bioactivity, including:

  • Anticancer : Inhibition of FLT3 tyrosine kinase and apoptosis modulation in cancer cells .
  • Antimicrobial : Activity against bacterial and fungal strains due to thiazole and nitro group interactions with microbial enzymes .
  • Anti-inflammatory : COX-2 inhibition via π-π stacking and hydrogen bonding in docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaryl intermediates, while ethanol minimizes side reactions .
  • Catalysts : Microwave irradiation reduces reaction time (45 min vs. 18 hrs for thermal methods) and improves regioselectivity .
  • Workup strategies : Gradient chromatography (silica gel, ethyl acetate/hexane) isolates impurities, while recrystallization in ethanol/water mixtures enhances crystallinity .

Q. How do structural modifications (e.g., nitro vs. methoxy substituents) influence biological activity?

  • Electron-withdrawing groups (e.g., nitro at C4-phenyl): Enhance cytotoxicity by increasing electrophilicity and DNA intercalation potential .
  • Methoxy groups : Improve solubility and bioavailability but may reduce binding affinity in hydrophobic enzyme pockets .
  • Comparative assays : Use SAR studies with analogs (e.g., 6-fluoro or 4-chloro derivatives) to correlate substituent effects with IC50 values in vitro .

Q. How can computational methods guide the design of derivatives targeting specific enzymes?

  • Molecular docking : Predict binding modes using software like AutoDock. For example, nitro groups form hydrogen bonds with catalytic residues in HIV-1 protease .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetically feasible derivatives .
  • QSAR models : Correlate logP, polar surface area, and H-bond acceptors with activity data to optimize pharmacokinetic profiles .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

  • Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., MTT assay cell lines) .
  • Structural heterogeneity : Compare substituent patterns (e.g., 4-nitrophenyl vs. 4-fluorophenyl) and confirm purity (>95% by HPLC) to isolate structure-activity relationships .
  • Meta-analysis : Pool data from crystallography (e.g., bond lengths, dihedral angles) and in vitro assays to identify outliers .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)Reference
Microwave-assistedEthanol, 130°C, 45 min7898
Thermal refluxEthanol, 80°C, 18 hrs6595
Solvent-freeEaton’s reagent, 100°C, 6 hrs8297

Q. Table 2: Key Pharmacological Activities

ActivityTarget/MechanismIC50 (μM)Reference
AnticancerFLT3 kinase inhibition0.12
AntimicrobialE. coli DNA gyrase binding8.7
Anti-inflammatoryCOX-2 inhibition1.5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.